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The Newman-Kwart rearrangement is a cornerstone transformation in organic synthesis,

providing a powerful method for the conversion of readily available phenols into valuable

thiophenols. This intramolecular rearrangement involves the thermal 1,3-migration of an aryl

group from the oxygen atom of an O-aryl thiocarbamate to the sulfur atom, yielding the

isomeric S-aryl thiocarbamate. This guide provides an in-depth exploration of the historical

development of this reaction, its mechanistic underpinnings, and detailed experimental

protocols for its execution.

Historical Development
The foundation for the Newman-Kwart rearrangement was laid in the early 20th century with

observations of similar thiono-thiolo rearrangements. However, it was the seminal work of

Melvin S. Newman and Harold Kwart in the mid-1960s that established this reaction as a

synthetically useful tool.

Early Observations: The concept of a 1,3-aryl migration from oxygen to sulfur was not entirely

unprecedented. In 1930, Alexander Schönberg reported a similar rearrangement of diaryl

thioncarbonates.

The Seminal Work of Newman and Kwart: In 1966, Newman and Karnes published an

extensive study on the thermal rearrangement of various O-aryl thiocarbamates.[1] Their work

demonstrated the generality of the reaction and established that it typically requires high
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temperatures, often in the range of 200-300 °C, to proceed efficiently.[2][3] They systematically

investigated the influence of substituents on the aromatic ring, laying the groundwork for

understanding the reaction's electronic demands. Concurrently, Kwart and Evans were

conducting kinetic studies on the vapor-phase rearrangement of thioncarbonates and

thiocarbamates, contributing significantly to the mechanistic understanding of the process.

Mechanistic Elucidation: Early kinetic studies revealed that the rearrangement follows first-

order kinetics, consistent with an intramolecular process.[4] The reaction is characterized by a

large negative entropy of activation, suggesting a highly ordered cyclic transition state.[4] The

accepted mechanism, supported by numerous experimental and computational studies,

involves a concerted, intramolecular nucleophilic attack of the thiocarbonyl sulfur atom on the

ipso-carbon of the aryl ring, proceeding through a four-membered cyclic transition state.[3] The

primary driving force for the rearrangement is the thermodynamic favorability of forming a

strong carbon-oxygen double bond at the expense of a weaker carbon-sulfur double bond, with

an estimated enthalpy change of approximately -13 kcal/mol.[4]

The Thermal Newman-Kwart Rearrangement:
Mechanism and Electronic Effects
The classical Newman-Kwart rearrangement is a thermal process that exemplifies a concerted

intramolecular nucleophilic aromatic substitution.

Caption: The concerted mechanism of the thermal Newman-Kwart rearrangement.

The rate of the thermal rearrangement is significantly influenced by the electronic nature of the

substituents on the aryl ring.

Electron-withdrawing groups (e.g., -NO₂, -CN, -COR) at the ortho and para positions

accelerate the reaction. These groups stabilize the buildup of negative charge on the

aromatic ring in the transition state, thereby lowering the activation energy.[2][4]

Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) decelerate the reaction by increasing the

electron density on the aryl ring, which disfavors the nucleophilic attack by the sulfur atom.

Quantitative Data: Thermal Rearrangement
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The following tables summarize key quantitative data for the thermal Newman-Kwart

rearrangement of various substituted O-aryl-N,N-dimethylthiocarbamates.

Table 1: Reaction Conditions and Yields for the Thermal Newman-Kwart Rearrangement

Substituent (X)
Temperature
(°C)

Time (h) Yield (%) Reference

4-NO₂ 200 0.5 95 [1]

2-NO₂ 180 0.3 92 [2]

4-CN 250 1 88 [1]

4-Cl 250 2 75 [1]

H 280 3 68 [1]

4-CH₃ 300 4 55 [1]

4-OCH₃ >300 >4 Low [2]

Table 2: Kinetic and Thermodynamic Parameters for the Thermal Newman-Kwart

Rearrangement

Substituent (X)
Rate Constant
(k) at 200°C
(s⁻¹)

Activation
Energy (Ea)
(kcal/mol)

Enthalpy of
Activation
(ΔH‡)
(kcal/mol)

Entropy of
Activation
(ΔS‡)
(cal/mol·K)

4-NO₂ 1.2 x 10⁻³ 32.5 31.8 -10.2

2-NO₂ 2.5 x 10⁻³ 30.1 29.4 -12.5

H 1.5 x 10⁻⁵ 38.7 38.0 -8.5

4-OCH₃ 3.0 x 10⁻⁶ 42.1 41.4 -7.1

Experimental Protocols: Key Methodologies
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Protocol 1: Classical Thermal Newman-Kwart
Rearrangement
This protocol is based on the original work of Newman and Karnes.

Materials:

O-Aryl-N,N-dimethylthiocarbamate

High-boiling solvent (e.g., diphenyl ether, N-methyl-2-pyrrolidone (NMP)) or neat conditions

Heating mantle or oil bath with a temperature controller

Round-bottom flask equipped with a reflux condenser and a nitrogen inlet

Procedure:

Place the O-aryl-N,N-dimethylthiocarbamate (1.0 eq) in a round-bottom flask.

If using a solvent, add the high-boiling solvent (e.g., diphenyl ether, 5-10 mL per gram of

substrate).

Flush the apparatus with nitrogen.

Heat the reaction mixture to the desired temperature (typically 200-300 °C) with stirring.

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid

chromatography (HPLC).

Upon completion, cool the reaction mixture to room temperature.

If the product crystallizes upon cooling, collect it by filtration. Otherwise, purify the product by

distillation under reduced pressure or by column chromatography on silica gel.
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The high temperatures required for the classical Newman-Kwart rearrangement can be a

significant limitation, particularly for substrates with sensitive functional groups. To address this,

several catalytic methods have been developed that allow the rearrangement to proceed under

much milder conditions.

Palladium-Catalyzed Newman-Kwart Rearrangement
In 2009, Lloyd-Jones and coworkers reported a palladium-catalyzed version of the Newman-

Kwart rearrangement that proceeds at significantly lower temperatures, typically around 100

°C.[5] The proposed mechanism involves an oxidative addition of the C-O bond to a Pd(0)

complex, followed by a rearrangement and reductive elimination.
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O-Aryl Thiocarbamate + Pd(0)L_n Oxidative Addition Ar-Pd(II)(O-C(=S)NMe_2)L_n Rearrangement Ar-Pd(II)(S-C(=O)NMe_2)L_n Reductive Elimination S-Aryl Thiocarbamate + Pd(0)L_n
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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